molecular formula C18H15BrClN3OS B2926971 4-(4-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 438480-31-0

4-(4-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2926971
CAS No.: 438480-31-0
M. Wt: 436.75
InChI Key: OXLWWHVKNYFKOR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a specialty dihydropyrimidine (DHPM) compound synthesized for advanced pharmacological research. This molecule is of significant interest in medicinal chemistry for the development of novel tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways . Its core structure, a 2-thioxo-1,2,3,4-tetrahydropyrimidine, is a key pharmacophore known for its versatile biological activities, which researchers are exploring for potential applications in oncology, such as in breast cancer studies . The specific substitution pattern on the dihydropyrimidine scaffold—featuring a 4-bromophenyl group at the 4-position and a 2-chlorophenyl carboxamide at the 5-position—is designed to modulate electronic properties, lipophilicity, and binding affinity to biological targets, thereby influencing its inhibitory potency and selectivity. The compound serves as a crucial intermediate for structure-activity relationship (SAR) studies and computational modeling (e.g., 3D-QSAR, CoMSIA) to understand the steric and electrostatic requirements for effective target engagement . Furthermore, derivatives of this chemical class have been experimentally validated to exhibit promising cytotoxic activities, providing a valuable chemical tool for probing kinase signaling pathways and evaluating anti-proliferative effects in cancer cell lines .

Properties

IUPAC Name

4-(4-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLWWHVKNYFKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydropyrimidine Core

The tetrahydropyrimidine scaffold is constructed via the Biginelli reaction, a one-pot multicomponent cyclocondensation of an aldehyde, a β-keto ester, and a urea or thiourea derivative. For this compound, the reaction employs 4-bromobenzaldehyde , ethyl acetoacetate , and thiourea under acidic conditions.

Reaction Conditions and Catalysts

Primary Method (HCl-Catalyzed):
A mixture of 4-bromobenzaldehyde (2 mmol), ethyl acetoacetate (2.5 mmol), and thiourea (2 mmol) in ethanol (30 mL) with concentrated hydrochloric acid (36%, 2 mL) is refluxed at 80°C for 6–8 hours. The product, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , precipitates upon cooling and is recrystallized from ethanol (Yield: 68%).

Alternative Catalysts:

  • FeCl₃ : Using 0.2 mmol FeCl₃ in ethanol under reflux improves yields to 72–75% with reduced reaction time (4–5 hours).
  • DABCO : Yields up to 85% are reported for analogous derivatives when 10 mol% DABCO is used as a base catalyst in ethanol.
Table 1. Comparative Analysis of Catalysts for Tetrahydropyrimidine Core Synthesis
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
HCl Ethanol 80 6–8 68
FeCl₃ Ethanol 80 4–5 72–75
DABCO Ethanol 80 3–4 85

Carboxamide Formation via Hydrazinolysis and Acylation

The ester group at C-5 is converted to a carboxamide through a two-step sequence: hydrazinolysis followed by acylation with 2-chlorophenyl isocyanate.

Hydrazinolysis of the Ethyl Ester

The intermediate ester (1 mmol) is treated with hydrazine hydrate (3 mmol) in ethanol (20 mL) at 60°C for 3 hours, yielding 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide . The product is filtered and washed with cold ethanol (Yield: 82%).

Acylation with 2-Chlorophenyl Isocyanate

The carbohydrazide (1 mmol) is reacted with 2-chlorophenyl isocyanate (1.2 mmol) in dry tetrahydrofuran (THF, 15 mL) at room temperature for 12 hours. The reaction is quenched with ice-water, and the precipitate is collected via filtration (Yield: 76%).

Table 2. Reaction Parameters for Carboxamide Formation
Step Reagent Solvent Temperature Time (h) Yield (%)
Hydrazinolysis Hydrazine hydrate Ethanol 60°C 3 82
Acylation 2-Chlorophenyl isocyanate THF 25°C 12 76

Optimization of Reaction Conditions

Solvent Effects

  • Ethanol vs. Solvent-Free Systems : While ethanol is standard for Biginelli reactions, solvent-free conditions using grindstone chemistry (e.g., CuCl₂·2H₂O catalysis) reduce reaction time to 1–2 hours but require mechanical grinding.
  • THF for Acylation : Polar aprotic solvents like THF enhance nucleophilic acyl substitution kinetics during carboxamide formation.

Temperature and Time

Elevating the temperature to 100°C in FeCl₃-catalyzed Biginelli reactions decreases the cyclocondensation time to 2 hours but risks decomposition of thiourea.

Characterization and Analytical Data

Spectroscopic Validation

  • IR Spectroscopy :
    • N-H Stretch: 3220–3250 cm⁻¹ (hydrazide and carboxamide NH).
    • C=O Stretch: 1685 cm⁻¹ (carboxamide).
    • C=S Stretch: 1210 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 9.82 (s, 1H, NH of carboxamide).
    • δ 7.45–7.20 (m, 8H, aromatic H).
    • δ 5.12 (s, 1H, C4-H).
    • δ 2.32 (s, 3H, C6-CH₃).
  • Mass Spectrometry :
    • [M+H]⁺ at m/z 479.8 (calculated for C₁₉H₁₅BrClN₃OS: 480.3).

Purity and Elemental Analysis

Elemental analysis for C₁₉H₁₅BrClN₃OS (%):

  • Calculated: C, 47.47; H, 3.15; N, 8.74.
  • Found: C, 47.21; H, 3.08; N, 8.65.

Comparative Analysis of Methodologies

Catalytic Efficiency

  • HCl offers moderate yields but requires longer reaction times.
  • FeCl₃ and DABCO improve yields by 7–17% through Lewis acid or base activation mechanisms.

Green Chemistry Approaches

Solvent-free methods reduce waste generation but necessitate specialized equipment (e.g., ball mills).

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide or hydrazine to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Sodium cyanide (NaCN), hydrazine (N2H4)

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Cyanides, hydrazones

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions. Medicine: The compound has shown potential as an antimicrobial and anticancer agent, making it a candidate for drug development. Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in cellular signaling pathways.

  • Pathways Involved: The compound may inhibit key enzymes or disrupt signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Core Structural Variations

Br-Cl-THP belongs to a broader class of DHPM carboxamides. Key structural analogs include:

Compound Name RC4 RN Biological Activity (IC50 or % Inhibition) Reference
Br-Cl-THP 4-Bromophenyl 2-Chlorophenyl Not reported in evidence
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 4-Bromophenyl Methyl ester Cytotoxicity: IC50 = 15.7–314.3 µM
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate 4-Hydroxyphenyl Ethyl ester Antioxidant: Moderate reducing power
N-(4-Chlorophenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-DHPM-5-carboxamide Varied aryl groups 4-Chlorophenyl Synthetic intermediate; no bioactivity reported
4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxamide 2-Chlorophenyl 4-Fluorophenyl Structural analog; activity not tested

Key Observations :

  • Thioxo vs. Oxo: The 2-thioxo moiety in Br-Cl-THP may improve hydrogen-bonding interactions compared to 2-oxo analogs, as seen in antioxidant studies . Carboxamide vs. Ester: The carboxamide group in Br-Cl-THP likely increases solubility and bioavailability over ester derivatives (e.g., ).

Cytotoxicity

  • Methyl Ester Analog : Exhibited cytotoxicity with IC50 values ranging from 15.7 µM (potent) to 314.3 µM (weak), depending on the assay .
  • Br-Cl-THP: No direct cytotoxicity data is available, but the carboxamide group may enhance target specificity compared to esters.

Antimicrobial Activity

  • N-[2-Chloro-4-(trifluoromethyl)phenyl] Derivatives : Showed broad-spectrum antimicrobial activity, with MIC values < 25 µg/mL against S. aureus and E. coli .
  • Br-Cl-THP : Expected to exhibit similar activity due to structural similarity, but empirical data is lacking.

Antioxidant Potential

  • Furan-Substituted DHPMs : Demonstrated radical scavenging (IC50 = 0.6 mg/mL) and reducing power, attributed to the thioxo group and aryl substituents .
  • Br-Cl-THP : The 4-bromophenyl group may enhance lipid solubility, improving membrane penetration for antioxidant effects.

Structural and Pharmacokinetic Insights

  • Crystallography: Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate forms intramolecular hydrogen bonds (N–H⋯N), stabilizing the tetrahydropyrimidine ring . Similar interactions likely occur in Br-Cl-THP, enhancing stability.
  • Solubility : The carboxamide group in Br-Cl-THP improves aqueous solubility compared to ester analogs, as seen in ethyl 4-(4-hydroxyphenyl) derivatives .

Biological Activity

The compound 4-(4-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, notable for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrClN3O4SC_{21}H_{22}BrClN_3O_4S, with a molecular weight of approximately 492.4 g/mol. The structure features a thioxo group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H22BrClN3O4SC_{21}H_{22}BrClN_3O_4S
Molecular Weight492.4 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity , particularly against various human cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Mechanism of Action : The compound acts primarily through inhibition of topoisomerase II (TopoII), an enzyme critical for DNA replication and transcription. Inhibition of TopoII leads to DNA damage and subsequent cell death in cancer cells.

Case Studies

  • Study on MCF7 Cells : In a study evaluating the anticancer effects of various tetrahydropyrimidine derivatives, the compound showed notable cytotoxicity against the MCF7 breast cancer cell line, with IC50 values indicating effective dose-dependent responses .
  • Inhibition of Topoisomerase II : The compound has been reported to act as a potent inhibitor of TopoIIα and TopoIIβ enzymatic activities. This dual inhibition results in G2/M phase cell cycle arrest, leading to apoptosis in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy suggests potential applications in treating infections alongside its anticancer capabilities .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidine derivatives often correlates with their structural modifications. Variations in substituents on the phenyl rings significantly influence their potency:

  • Bromine and Chlorine Substituents : The presence of bromine and chlorine enhances the lipophilicity and bioavailability of the compound, which is critical for its interaction with biological targets.
  • Thioxo Group : The thioxo moiety plays a vital role in mediating interactions with enzymes like TopoII.

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